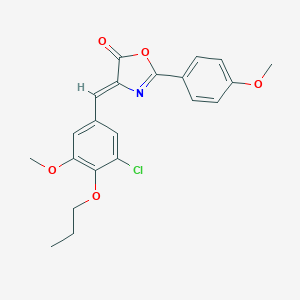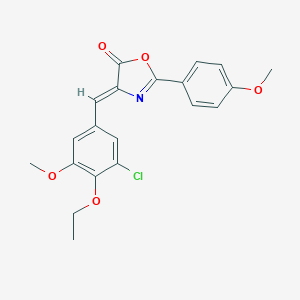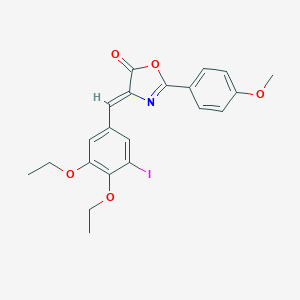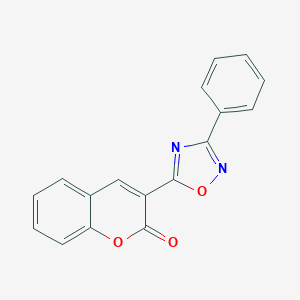
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, also known as POC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. POC is a fused heterocyclic compound that contains a coumarin moiety and an oxadiazole ring, making it a potent molecule for various biological and chemical activities.
Wirkmechanismus
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not well understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the inflammatory response. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to inhibit the production of various pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is its potent antimicrobial and anti-inflammatory activity, making it a potential candidate for the development of novel antibiotics and anti-inflammatory drugs. Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit low toxicity, making it a safe candidate for further development. However, one of the limitations of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is its poor solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, including the development of novel antibiotics and anti-inflammatory drugs. Additionally, the development of new synthetic methods for 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one may lead to the discovery of more potent analogs with improved solubility and bioavailability. Furthermore, the application of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in the field of materials science may lead to the development of new materials with unique properties. Overall, the research on 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds great promise for the discovery of novel drugs and materials with various applications.
Synthesemethoden
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can be achieved through various methods, including the condensation reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux conditions in ethanol, and the product is isolated through crystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit potent antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of novel antibiotics. Additionally, 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has been shown to exhibit potent anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases, including arthritis and asthma.
Eigenschaften
Molekularformel |
C17H10N2O3 |
|---|---|
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-18-15(19-22-16)11-6-2-1-3-7-11/h1-10H |
InChI-Schlüssel |
ZQXJYENAFIFUPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)
![2,4-dichloro-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B283789.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)
![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283794.png)
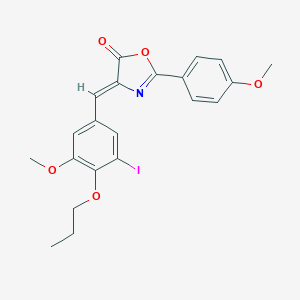
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283796.png)
